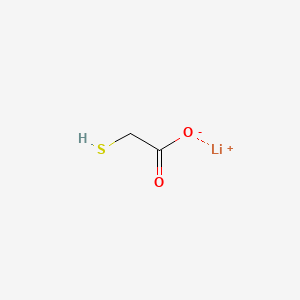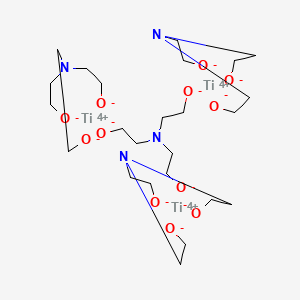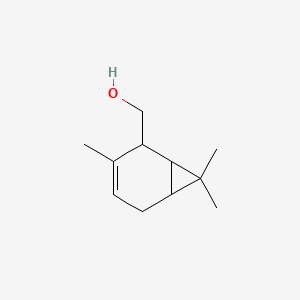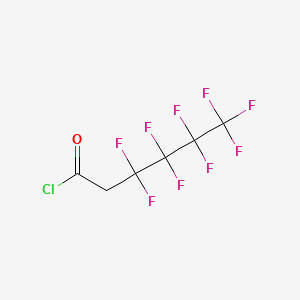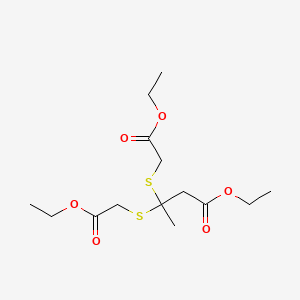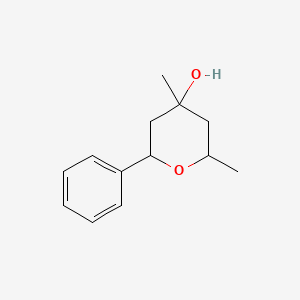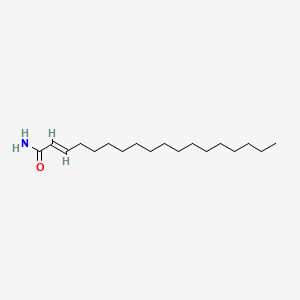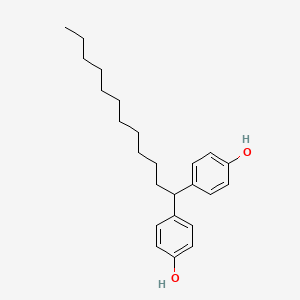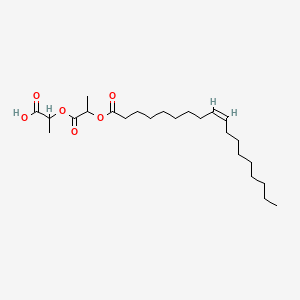
Dicesium carbonylpentachloroosmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium carbonylpentachloroosmate(2-) is a complex inorganic compound with the molecular formula C2H4Cl5Cs2O2Os. It is known for its unique structure, which includes a central osmium atom surrounded by five chlorine atoms and a carbonyl group, with two cesium ions balancing the charge.
Preparation Methods
The synthesis of dicesium carbonylpentachloroosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with cesium chloride (CsCl) and carbon monoxide (CO) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final compound.
Chemical Reactions Analysis
Dicesium carbonylpentachloroosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions.
Scientific Research Applications
Dicesium carbonylpentachloroosmate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including catalysts for industrial chemical processes.
Mechanism of Action
The mechanism by which dicesium carbonylpentachloroosmate(2-) exerts its effects involves the interaction of the central osmium atom with various substrates. The carbonyl and chlorine ligands play a crucial role in stabilizing the osmium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating with other molecules and altering their chemical properties.
Comparison with Similar Compounds
Similar compounds to dicesium carbonylpentachloroosmate(2-) include other osmium-based complexes, such as:
- Dicesium carbonylpentachlororuthenate(2-)
- Dicesium carbonylpentachlororhodate(2-) These compounds share similar structures but differ in the central metal atom. The uniqueness of dicesium carbonylpentachloroosmate(2-) lies in the specific properties imparted by the osmium center, which can influence its reactivity and applications.
Properties
CAS No. |
30191-87-8 |
|---|---|
Molecular Formula |
CHCl5Cs2OOs+ |
Molecular Weight |
662.3 g/mol |
IUPAC Name |
dicesium;methanone;pentachloroosmium |
InChI |
InChI=1S/CHO.5ClH.2Cs.Os/c1-2;;;;;;;;/h1H;5*1H;;;/q-1;;;;;;2*+1;+5/p-5 |
InChI Key |
SJTQNDZLLCHGDI-UHFFFAOYSA-I |
Canonical SMILES |
[CH-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


